molecular formula C14H20N2O2 B3278877 (R)-benzyl piperidin-3-ylmethylcarbamate CAS No. 683269-48-9

(R)-benzyl piperidin-3-ylmethylcarbamate

Cat. No.: B3278877
CAS No.: 683269-48-9
M. Wt: 248.32 g/mol
InChI Key: OQLARKAOVCMSQV-CYBMUJFWSA-N
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Description

®-benzyl piperidin-3-ylmethylcarbamate is a chiral compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further linked to a carbamate moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl piperidin-3-ylmethylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production of ®-benzyl piperidin-3-ylmethylcarbamate may involve continuous flow reactions to enhance efficiency and scalability. The use of chiral catalysts and enantioselective synthesis methods ensures the production of the desired enantiomer with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-benzyl piperidin-3-ylmethylcarbamate can undergo oxidation reactions, typically involving the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of piperidine N-oxide derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

®-benzyl piperidin-3-ylmethylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-benzyl piperidin-3-ylmethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The carbamate moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-benzyl piperidin-3-ylmethylcarbamate is unique due to the presence of the benzyl group, which imparts distinct pharmacological properties compared to other piperidine derivatives. The combination of the piperidine ring and the carbamate moiety also contributes to its unique chemical reactivity and biological activity.

Properties

IUPAC Name

benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,16,17)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLARKAOVCMSQV-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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